molecular formula C36H29N5S B14173705 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-

1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-

Cat. No.: B14173705
M. Wt: 563.7 g/mol
InChI Key: ZGQKLJKGCUQYOG-UHFFFAOYSA-N
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Description

1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- is a complex organic compound that features a unique structure combining imidazole, biphenyl, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- typically involves multi-step organic reactions. One common method involves the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, which is then reacted with aniline derivatives to form the target compound . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and chloroform, and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- is unique due to its combination of imidazole, biphenyl, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C36H29N5S

Molecular Weight

563.7 g/mol

IUPAC Name

2-[[5-[[4-(1,3-benzothiazol-2-yl)-3-phenylanilino]methyl]imidazol-1-yl]methyl]-5-phenylaniline

InChI

InChI=1S/C36H29N5S/c37-33-19-27(25-9-3-1-4-10-25)15-16-28(33)23-41-24-38-21-30(41)22-39-29-17-18-31(32(20-29)26-11-5-2-6-12-26)36-40-34-13-7-8-14-35(34)42-36/h1-21,24,39H,22-23,37H2

InChI Key

ZGQKLJKGCUQYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CN3C=NC=C3CNC4=CC(=C(C=C4)C5=NC6=CC=CC=C6S5)C7=CC=CC=C7)N

Origin of Product

United States

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